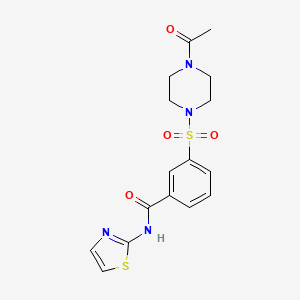

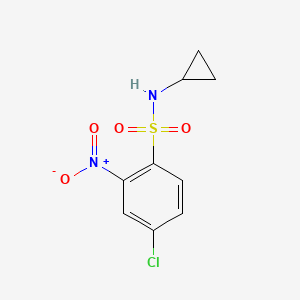

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, also known as ATS, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antimalarial and Antiviral Potential

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide derivatives have been explored for their potential antimalarial activities. These compounds, characterized by their ability to form various aminothiazole derivatives, have shown significant in vitro antimalarial activity with IC50 values of less than 30µM. This class of sulfonamides has been further examined for their ADMET properties, showcasing minimal cytotoxicity at the concentrations tested. Their molecular docking studies revealed small energy affinity against key plasmodial enzymes and SARS-CoV-2 proteins, indicating a broad spectrum of potential antiviral and antimalarial applications (Fahim & Ismael, 2021).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial properties of 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide derivatives. These compounds have been found to possess considerable antibacterial and antifungal activities, contributing valuable insights into the design of new antimicrobial agents. The structural elucidation of these compounds through various analytical techniques supports their potential use in combating microbial infections, offering a promising avenue for the development of novel antimicrobial strategies (Patel & Agravat, 2007).

Insecticidal Properties

The exploration of sulfonamide derivatives, particularly those incorporating the thiazole moiety, has extended to their potential use as insecticidal agents. A study focused on the synthesis of bioactive sulfonamide thiazole derivatives demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. The toxicological and biochemical assessments of these compounds indicate their potential as effective insecticidal agents, opening new pathways for agricultural pest management (Soliman et al., 2020).

Pharmacological Screening for Anticancer Activity

Research into novel benzhydrylpiperazine derivatives, including those with sulfonamide groups, has highlighted their potential cytotoxic activities against various cancer cell lines. The study of these compounds reveals their ability to inhibit cell growth in hepatocellular, breast, and colorectal cancer models, emphasizing the therapeutic potential of 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide derivatives in oncology (Gurdal et al., 2013).

properties

IUPAC Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-12(21)19-6-8-20(9-7-19)26(23,24)14-4-2-3-13(11-14)15(22)18-16-17-5-10-25-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEMFAPWAGSRTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)

![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)

![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)